2-Bromo-3-(3-chlorophenyl)-1-propene

Synthetic Intermediate Halogenated Building Block Cross-Coupling

2-Bromo-3-(3-chlorophenyl)-1-propene (CAS 731772-06-8) is a high-purity halogenated building block essential for palladium-catalyzed cross-coupling, Heck, and Buchwald-Hartwig amination reactions. Its unique vinylic bromide and 3-chlorophenyl group provide the predictable reactivity and selectivity required for complex multi-step syntheses in medicinal chemistry and materials science. Request a quote now.

Molecular Formula C9H8BrCl
Molecular Weight 231.51 g/mol
CAS No. 731772-06-8
Cat. No. B1271394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(3-chlorophenyl)-1-propene
CAS731772-06-8
Molecular FormulaC9H8BrCl
Molecular Weight231.51 g/mol
Structural Identifiers
SMILESC=C(CC1=CC(=CC=C1)Cl)Br
InChIInChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2
InChIKeyJAIYUYXNXPCPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(3-chlorophenyl)-1-propene (CAS 731772-06-8): Procurement-Focused Overview of a Halogenated Allylbenzene Intermediate


2-Bromo-3-(3-chlorophenyl)-1-propene (CAS 731772-06-8) is a halogenated organic compound characterized by a 1-propene core with a bromine atom at the C2 position and a 3-chlorophenyl substituent at the C3 position . This compound belongs to the class of 2-bromoallyl arenes and is primarily utilized as a versatile synthetic intermediate due to the distinct reactivity imparted by its dual halogen substitution and allylic bromide functionality [1]. Its molecular formula is C9H8BrCl, and it has a molecular weight of 231.52 g/mol [2].

Why Generic Substitution of 2-Bromo-3-(3-chlorophenyl)-1-propene in Synthesis is Problematic: A Procurement Rationale


Substituting 2-Bromo-3-(3-chlorophenyl)-1-propene with a more generic analog or a simple bromoalkene is not trivial due to the specific and synergistic roles of its structural features. The combination of the vinylic bromine and the 3-chlorophenyl group provides a unique electrophilic center and a distinct steric/electronic environment . Replacing it with an alternative, such as the non-brominated 3-(3-chlorophenyl)-1-propene (CAS 3840-17-3), would eliminate the crucial site for palladium-catalyzed cross-coupling reactions . Conversely, using the 3-bromophenyl analog 2-Bromo-3-(3-bromophenyl)-1-propene (CAS 485320-31-8) would introduce a heavier, more reactive halogen, potentially altering reaction chemoselectivity and downstream purification due to its higher molecular weight and different steric bulk . The specific properties of 2-Bromo-3-(3-chlorophenyl)-1-propene are critical for achieving predictable yields and selectivity in multi-step synthetic sequences.

2-Bromo-3-(3-chlorophenyl)-1-propene (CAS 731772-06-8): Quantitative Differentiation vs. Key Analogs


Molecular Weight and Halogen Mass Contribution: A Quantitative Comparison of 2-Bromo-3-(3-chlorophenyl)-1-propene vs. the 3-Bromophenyl Analog

The molecular weight of 2-Bromo-3-(3-chlorophenyl)-1-propene is significantly lower than that of its 3-bromophenyl analog, 2-Bromo-3-(3-bromophenyl)-1-propene . This difference, driven by the replacement of a chlorine atom with a bromine atom on the phenyl ring, has quantifiable implications for reaction stoichiometry, purification, and downstream synthetic economics. The lower molecular weight of the target compound translates to a reduced mass of starting material required for equimolar reactions [1].

Synthetic Intermediate Halogenated Building Block Cross-Coupling

Reactivity Profile Differentiation: 2-Bromo-3-(3-chlorophenyl)-1-propene vs. the Non-Brominated 3-(3-Chlorophenyl)-1-propene

The presence of a vinylic bromine atom in 2-Bromo-3-(3-chlorophenyl)-1-propene is the defining feature that distinguishes it from the non-brominated analog, 3-(3-chlorophenyl)-1-propene . This bromine atom serves as an essential reactive handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are not possible with the simple alkene . The 3-(3-chlorophenyl)-1-propene is primarily a substrate for reactions at its terminal double bond, but it lacks the capacity for the diverse and powerful bond-forming reactions enabled by the vinylic bromide.

Cross-Coupling Electrophile Synthetic Intermediate

Physicochemical Property Comparison: Density and Boiling Point of 2-Bromo-3-(3-chlorophenyl)-1-propene

Available physicochemical data for 2-Bromo-3-(3-chlorophenyl)-1-propene includes its density and boiling point, which are critical for handling, purification, and scale-up [1]. While direct comparative data for the closest analogs are not readily available in a single study, these values provide a baseline for this specific compound. The density of 1.458 g/cm³ and a boiling point of 257.8 °C at 760 mmHg are consistent with its molecular weight and halogen content [1]. This information is essential for designing efficient purification protocols such as distillation and for ensuring safe storage and handling conditions.

Physicochemical Properties Density Boiling Point

Optimal Research and Industrial Scenarios for Procuring 2-Bromo-3-(3-chlorophenyl)-1-propene (CAS 731772-06-8)


Synthesis of 2-Bromoallyl-Derived Heterocycles and Complex Molecules via Cross-Coupling

The primary application scenario for 2-Bromo-3-(3-chlorophenyl)-1-propene is as an electrophilic building block in palladium-catalyzed cross-coupling reactions. As established in Section 3, the presence of the vinylic bromide enables the formation of new carbon-carbon bonds with a wide variety of boronic acids, organostannanes, and amines [1]. This makes it invaluable in medicinal chemistry for the rapid generation of diverse libraries of substituted 3-(3-chlorophenyl)-1-propene derivatives, which can serve as key intermediates for drug candidates or agrochemicals.

Construction of Polycyclic Frameworks via Tandem Cyclization Strategies

The dual functionality of the compound—the reactive vinylic bromide and the pendant chlorophenyl group—can be exploited in tandem reaction sequences . For instance, initial cross-coupling at the vinyl bromide can be followed by intramolecular Heck reactions or other cyclizations to construct fused or bridged polycyclic systems. This approach is particularly useful in the total synthesis of natural products or complex bioactive molecules where rapid assembly of molecular complexity is required.

Synthesis of Substituted 1,3-Dienes via Heck or Stille Coupling

The vinylic bromide of 2-Bromo-3-(3-chlorophenyl)-1-propene is an ideal substrate for Heck coupling with a variety of alkenes, providing a direct route to substituted 1,3-dienes bearing a 3-chlorophenyl group . This methodology is crucial for preparing diene-containing molecules that are important in materials science (e.g., monomers for polymerization) and in the synthesis of complex natural products with diene or polyene motifs.

Synthesis of Biologically Relevant Allylamines via Buchwald-Hartwig Coupling

The vinylic bromide can undergo Buchwald-Hartwig amination with a wide range of primary and secondary amines to yield N-allyl-3-chlorophenyl derivatives . This is a key step for introducing nitrogen-containing functional groups into the allylic position, generating privileged scaffolds for medicinal chemistry, particularly for targets in the central nervous system (CNS) where such motifs are common.

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